molecular formula C20H19NO4 B5295482 N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5295482
M. Wt: 337.4 g/mol
InChI Key: UOEZMVZKSVARQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMK120, is a small molecule inhibitor that targets the PI3K/mTOR signaling pathway. It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for various types of cancers.

Mechanism of Action

N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer cells. It inhibits the activity of both PI3K and mTOR, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It also exhibits anti-angiogenic properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its specificity for the PI3K/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, its efficacy may vary depending on the cancer type and genetic background of the cells being studied.

Future Directions

Future research on N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide could focus on its potential as a combination therapy with other anticancer agents, as well as its use in personalized medicine based on the genetic profile of individual patients. Additionally, further studies could investigate the mechanisms underlying the selective cytotoxicity of N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide towards cancer cells, and explore its potential for use in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 8-methoxy-2H-chromen-2-one with ethyl chloroformate to form 8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with benzylamine to yield the final product, N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

Scientific Research Applications

N-benzyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, ovarian, and lung cancers.

properties

IUPAC Name

N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-21(13-14-8-5-4-6-9-14)19(22)16-12-15-10-7-11-17(24-2)18(15)25-20(16)23/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEZMVZKSVARQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.